1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine class. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which contributes to its pharmacological properties. The compound is primarily utilized in scientific research, particularly in studies related to neuropharmacology and receptor modulation.
The compound is classified under piperazine derivatives, a group known for their diverse biological activities. Piperazines are characterized by their two nitrogen atoms within a six-membered ring structure. The specific compound 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride has been studied for its potential effects on sigma receptors and other neurochemical pathways .
The synthesis of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride typically involves the following steps:
These methods are optimized for yield and purity, often employing solvents like ethanol or methanol during the reaction process.
The molecular formula of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride is . Its structure includes:
The compound's molecular weight is approximately 250.17 g/mol when considering the dihydrochloride form.
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.
The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride primarily involves its role as a selective agonist for sigma receptors. Research indicates that it exhibits:
This selective activity suggests its utility in treating conditions like depression or neurodegenerative diseases.
1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation in pharmaceutical applications.
The primary applications of 1-(3,4-Dimethoxyphenyl)piperazine dihydrochloride include:
This compound serves as a valuable tool in various fields of biomedical research, contributing to the understanding of complex biological systems.
Carbon-11 radiolabeling enables positron emission tomography (PET) imaging of sigma receptors using 1-(3,4-dimethoxyphenyl)piperazine derivatives. The radioligand [¹¹C]SA6298 (1-(3,4-[¹¹C]dimethoxyphenethyl)-4-[3-(3,4-dichlorophenyl)propyl]piperazine) is synthesized via O-methylation of the phenolic precursor SA11726 (desmethyl SA6298). This precursor undergoes methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I) in dimethylformamide (DMF) containing sodium hydride (1-4 mg) at 120°C for 60 seconds. This protocol achieves a decay-corrected radiochemical yield of 38.9 ± 5.2% and specific activity of 52.8 ± 16.8 TBq/mmol (453.6 Ci/mmol), with radiochemical purity exceeding 97% [4]. The short reaction time (1 minute) is critical given carbon-11's 20.4-minute half-life, necessitating rapid conjugation and purification workflows. Automated synthesis modules ensure reproducibility while minimizing radiation exposure to operators [3].
Table 1: Radiosynthesis Parameters for [¹¹C]SA6298
Precursor | Methylating Agent | Base | Solvent | Temperature | Reaction Time | Radiochemical Yield |
---|---|---|---|---|---|---|
SA11726 (0.2 mg) | [¹¹C]CH₃I | NaH (1-4 mg) | DMF | 120°C | 1 min | 38.9 ± 5.2% (decay-corrected) |
Methylation efficiency of phenolic piperazine precursors depends on base selection, solvent system, and reaction kinetics. Sodium hydride (NaH) in aprotic solvents (DMF) effectively deprotonates phenolic OH groups, facilitating nucleophilic attack on [¹¹C]CH₃I. Alternative bases like lithium diisopropylamide (LDA) or tetrabutylammonium hydroxide (TBAH) may accelerate kinetics but risk precursor degradation. The electrophilic agent [¹¹C]methyl triflate ([¹¹C]CH₃OTf) offers higher reactivity than [¹¹C]CH₃I but introduces challenges in handling due to its moisture sensitivity and lower stability [3]. For electron-deficient aryl amines—common in piperazine derivatives—palladium-mediated methylation provides a solution. Pd⁰ complexes (e.g., Pd₂(dba)₃/P(t-Bu)₃) enable Stille or Suzuki cross-coupling with [¹¹C]CH₃I, achieving methylation at hindered sites without demanding conditions [3].
Table 2: Methylation Agents for Piperazine Precursors
Methylating Agent | Reactivity | Optimal Base | Advantages | Limitations |
---|---|---|---|---|
[¹¹C]CH₃I | Moderate | NaH | Commercial availability, stability | Requires strong base/heat |
[¹¹C]CH₃OTf | High | None | Rapid room-temperature reactions | Moisture sensitivity |
Pd⁰/[¹¹C]CH₃I | Variable | Phosphine ligands | Tolerates electron-deficient arenes | Catalyst removal complexity |
Demethylation of 3,4-dimethoxyphenyl groups generates precursors for isotopic labeling. Boron tribromide (BBr₃) in dichloromethane (–78°C to 25°C) achieves near-quantitative O-demethylation but lacks chemoselectivity and degrades acid-sensitive functionalities [4]. For complex piperazines, fluoride-mediated desilylation (FMDS) offers superior control. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or cesium fluoride (CsF) cleaves methyl ethers via thermodynamically favored Si–O bond formation (139 kcal/mol), producing phenolate intermediates for alkylation or carboxylation. FMDS with [¹¹C]CO₂ fixation enables carboxyl-labeled analogs under mild conditions (room temperature, 5 minutes), bypassing organometallic reagents [5]. This method achieves 57.4 ± 8.1% radiochemical yield for [¹¹C]carboxylic acids versus 24.4 ± 2.0% via classical Grignard routes [5].
Purifying radiolabeled piperazines demands rapid, high-resolution separation to minimize radioactive decay. Reversed-phase HPLC with C₁₈ columns isolates [¹¹C]SA6298 using semi-preparative systems. Optimized mobile phases (e.g., ethanol/phosphate buffer or acetonitrile/ammonium formate) resolve the product from precursor (SA11726) and methylation byproducts. For [¹¹C]SA6298, HPLC achieves >97% radiochemical purity with retention times tailored to hydrophobic analogues [4]. Solid-phase extraction (SPE) serves as a complementary step: C₁₈ cartridges retain the radioligand, which is eluted with ethanol after aqueous washes, reducing synthesis-to-formulation time to <30 minutes [4] [5].
Table 3: Purification Protocols for Radiolabeled Piperazines
Radioligand | Purification Method | Stationary Phase | Mobile Phase | Purity Outcome |
---|---|---|---|---|
[¹¹C]SA6298 | Semi-prep HPLC | C₁₈ | Ethanol/phosphate buffer | >97% |
[¹¹C]Carboxylic acids | SPE + HPLC | C₁₈ cartridges + C₁₈ column | Aqueous buffer/acetonitrile | 95.9 ± 1.5% |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1